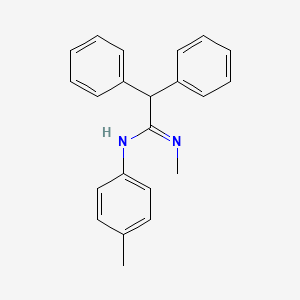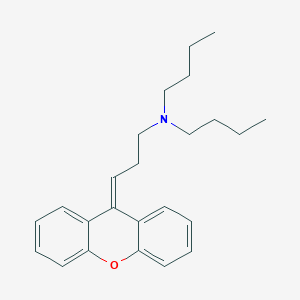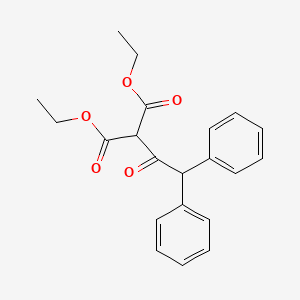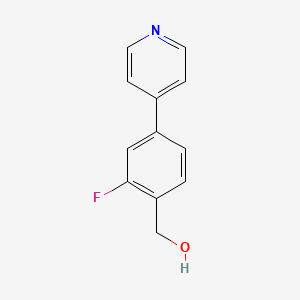![molecular formula C11H12N2O3 B14005743 [3-(prop-2-enoylamino)phenyl] N-methylcarbamate CAS No. 25762-54-3](/img/structure/B14005743.png)
[3-(prop-2-enoylamino)phenyl] N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(prop-2-enoylamino)phenyl] N-methylcarbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl ring substituted with a prop-2-enoylamino group and an N-methylcarbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(prop-2-enoylamino)phenyl] N-methylcarbamate typically involves the reaction of 3-aminophenyl N-methylcarbamate with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
[3-(prop-2-enoylamino)phenyl] N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
[3-(prop-2-enoylamino)phenyl] N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of [3-(prop-2-enoylamino)phenyl] N-methylcarbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-(methoxyphenyl)] N-methylcarbamate
- [3-(chlorophenyl)] N-methylcarbamate
- [3-(fluorophenyl)] N-methylcarbamate
Comparison
Compared to its analogs, [3-(prop-2-enoylamino)phenyl] N-methylcarbamate exhibits unique reactivity due to the presence of the prop-2-enoylamino group. This group enhances its ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
25762-54-3 |
|---|---|
Formule moléculaire |
C11H12N2O3 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
[3-(prop-2-enoylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H12N2O3/c1-3-10(14)13-8-5-4-6-9(7-8)16-11(15)12-2/h3-7H,1H2,2H3,(H,12,15)(H,13,14) |
Clé InChI |
LYZPTOKPXHYQPN-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC=CC(=C1)NC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


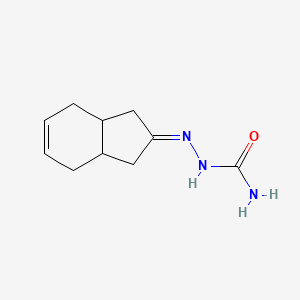
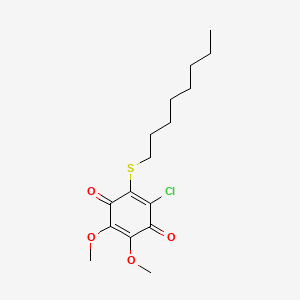
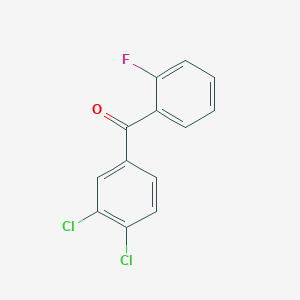
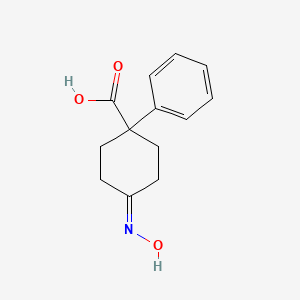
![2-bis(3,5-diphenylphenyl)phosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide](/img/structure/B14005682.png)

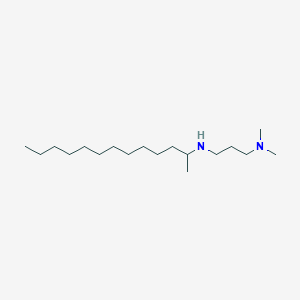
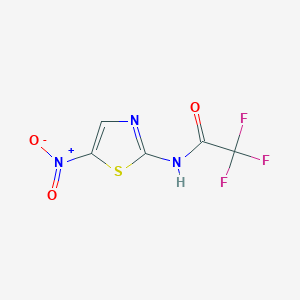
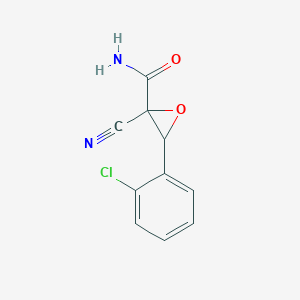
![N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride](/img/structure/B14005710.png)
